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molecular formula C6H8N2O4 B8311487 Methyl 2-diazo-4-methoxy-3-oxobutanoate

Methyl 2-diazo-4-methoxy-3-oxobutanoate

Cat. No. B8311487
M. Wt: 172.14 g/mol
InChI Key: BWPGCNBJSRYYLD-UHFFFAOYSA-N
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Patent
US08951536B2

Procedure details

Methyl 2-diazo-4-methoxy-3-oxobutanoate (4.5 g, 0.026 mol) was cooled in an ice bath and ammonium sulfide (8.0 g, 0.12 mol) (40-48%) was added drop-wise over 2 minutes. White precipitate formed. The slurry was stirred for 30 minutes, and then purified by flash chromatography to give the desired product (4.2 g, 85%) as a light oil, that crystallized readily upon standing. 1H NMR (400 MHz, CD3OD): δ□ 5.02 (s, 2H), 3.98 (s, 3H), 3.57 (s, 3H). MF=C6H8N2O3S; LCMS calculated for C6H9N2O3S (M+H)+: m/z=189.0.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]([C:8](=O)[CH2:9][O:10][CH3:11])[C:4]([O:6][CH3:7])=[O:5])=[N-:2].[NH4+]=[S:14]>>[CH3:11][O:10][CH2:9][C:8]1[S:14][N:2]=[N:1][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OC)C(COC)=O
Step Two
Name
ammonium sulfide
Quantity
8 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1=C(N=NS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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